molecular formula C4H3Cl3 B8729865 1,3-Butadiene, 1,1,2-trichloro- CAS No. 2852-07-5

1,3-Butadiene, 1,1,2-trichloro-

Cat. No.: B8729865
CAS No.: 2852-07-5
M. Wt: 157.42 g/mol
InChI Key: ZFBGKBGUMMBBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Butadiene, 1,1,2-trichloro- is a useful research compound. Its molecular formula is C4H3Cl3 and its molecular weight is 157.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Butadiene, 1,1,2-trichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butadiene, 1,1,2-trichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2852-07-5

Molecular Formula

C4H3Cl3

Molecular Weight

157.42 g/mol

IUPAC Name

1,1,2-trichlorobuta-1,3-diene

InChI

InChI=1S/C4H3Cl3/c1-2-3(5)4(6)7/h2H,1H2

InChI Key

ZFBGKBGUMMBBMY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C(Cl)Cl)Cl

Related CAS

25854-04-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

50.0 g (0.5 mol) of triethylamine in 100 ml of methylene chloride was added dropwise to 350 ml of the solution, prepared according to Example 7a, of the amide chloride of isobutyric acid dimethylamide in methylene chloride at 20° C., while cooling and stirring, and the mixture was then heated and refluxed for 1 hour. Thereafter, 75.0 g (0.55 mol) of zinc chloride were added at 10° C. and 79.0 g (0.5 mol) of 1,1,2-trichlorobutadiene were added dropwise to the reaction solution in the course of 60 minutes. After heating under reflux for 5 hours, 400 ml of water were added to the reaction solution and the mixture was stirred overnight (15 hours). Separating the phases and drying the organic phase over sodium sulphate and subjecting it to fractional distillation gave 10.5 g of 1,1,2-trichlorobutadiene, 11.5 g of isobutryic acid dimethylamine and 66.8 g (59%, relative to isobutyric acid dimethylamine employed) of the ketone of boiling point 112°-117° C./10 mm Hg and refractive index nD20 of 1.509.
Quantity
75 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
79 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.